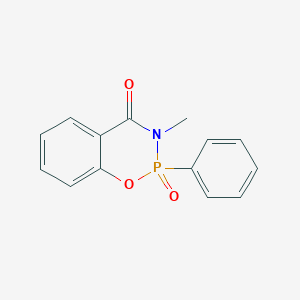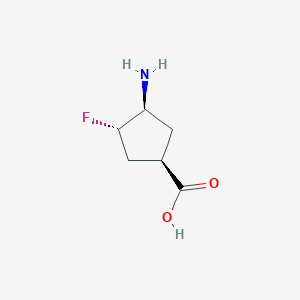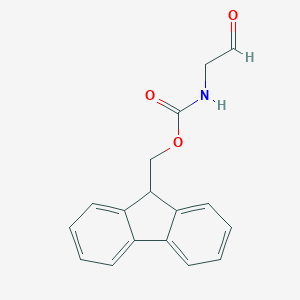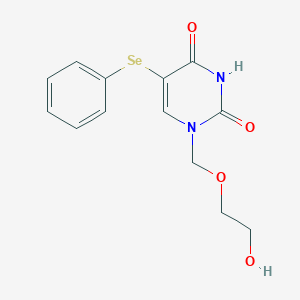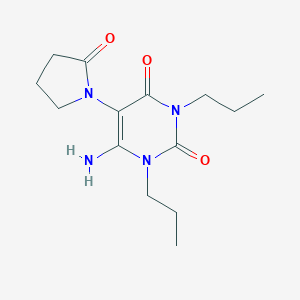
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinedione derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Effets Biochimiques Et Physiologiques
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder the development of the compound as a drug.
Orientations Futures
There are several future directions for the research on 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-. One of the directions is to further investigate its potential therapeutic applications and develop it into a new drug. Additionally, studies can be conducted to elucidate the exact mechanism of action and identify potential targets for the compound. Furthermore, research can also be conducted to investigate the potential side effects and toxicity of the compound.
Méthodes De Synthèse
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- can be synthesized through a multi-step process. One of the commonly used methods involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 1,3-dipropylamine and N-(pyrrolidin-2-yl) acetamide in the presence of a catalyst.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
155930-26-0 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Formule moléculaire |
C14H22N4O3 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
6-amino-5-(2-oxopyrrolidin-1-yl)-1,3-dipropylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-3-7-17-12(15)11(16-9-5-6-10(16)19)13(20)18(8-4-2)14(17)21/h3-9,15H2,1-2H3 |
Clé InChI |
JJNZEERXZLNEDT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
Synonymes |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



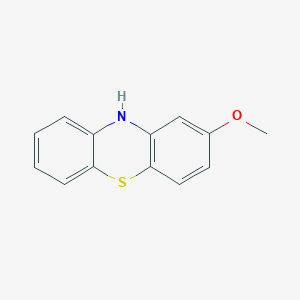
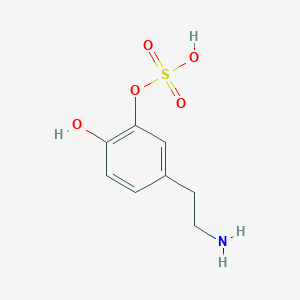

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
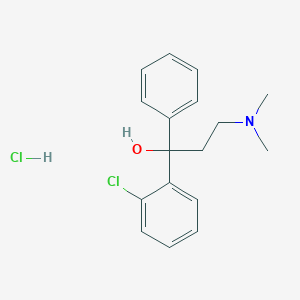
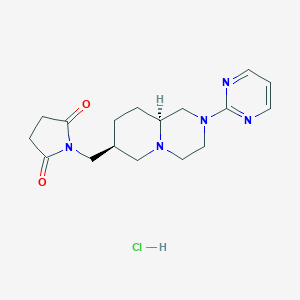
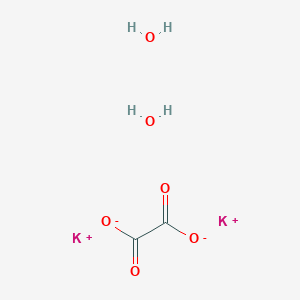
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

